molecular formula C11H15BrOZn B14877348 (4-sec-Butyloxy-3-methylphenyl)Zinc bromide

(4-sec-Butyloxy-3-methylphenyl)Zinc bromide

Cat. No.: B14877348
M. Wt: 308.5 g/mol
InChI Key: LPJAOOHYQKODFB-UHFFFAOYSA-M
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Description

(4-sec-butyloxy-3-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of the compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and is used in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-sec-butyloxy-3-methylphenyl)zinc bromide typically involves the reaction of 4-sec-butyloxy-3-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is often packaged under an inert atmosphere to maintain its stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

(4-sec-butyloxy-3-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include organic halides, palladium catalysts, and other nucleophiles.

    Conditions: These reactions are typically carried out under an inert atmosphere, often at room temperature or slightly elevated temperatures, depending on the specific reaction requirements.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

(4-sec-butyloxy-3-methylphenyl)zinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism by which (4-sec-butyloxy-3-methylphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is often catalyzed by transition metals like palladium, which enhance the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

    n-Butylzinc bromide: Another organozinc compound used in similar types of reactions.

    4-Methoxy-4-oxobutylzinc bromide: A compound with similar reactivity but different substituents on the aromatic ring.

Uniqueness

(4-sec-butyloxy-3-methylphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the sec-butyloxy and methyl groups on the aromatic ring can affect the electronic properties of the compound, making it suitable for specific applications that other organozinc compounds may not be able to achieve.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-butan-2-yloxy-2-methylbenzene-4-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-4-10(3)12-11-8-6-5-7-9(11)2;;/h6-8,10H,4H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

LPJAOOHYQKODFB-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=C(C=[C-]C=C1)C.[Zn+]Br

Origin of Product

United States

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